C(4)–Cl vs. C(2)–Br Site-Selectivity in Cross-Coupling
In 2‑aryl‑4‑chloro‑6‑bromo‑substituted quinazolines, palladium-catalyzed cross-coupling preferentially occurs at the C(4)–Cl position over the C(2)–Br position. This selectivity is attributed to the greater electrophilicity of the C(4)–Cl bond induced by the α‑nitrogen effect of the quinazoline ring system [1]. The C(2)–Br bond remains intact under these conditions, allowing it to be preserved for a subsequent second cross-coupling step. This established reactivity order enables the rational design of sequential one‑pot or stepwise transformations that exploit 2‑bromoquinazolin‑7‑ol as a dual‑handle intermediate.
| Evidence Dimension | Site-selectivity under Pd-catalyzed cross-coupling conditions (Sonogashira / Suzuki-Miyaura) |
|---|---|
| Target Compound Data | C(2)–Br bond: remains unreacted during initial C(4)–Cl substitution (qualitative observation across multiple substrates) |
| Comparator Or Baseline | C(4)–Cl bond: preferentially undergoes oxidative addition and cross-coupling |
| Quantified Difference | Qualitative selectivity favoring C(4)–Cl over C(2)–Br; explicit yield ratios or competitive kinetic data not reported in the cited reference |
| Conditions | Sequential Sonogashira/Suzuki-Miyaura cross-coupling; palladium catalyst, aryl boronic acids or terminal alkynes, toluene or DMF, elevated temperature |
Why This Matters
This reactivity hierarchy is directly transferable to 2‑bromoquinazolin‑7‑ol: the C(2)–Br bond can be deliberately retained while other halogen positions are functionalized, enabling stepwise SAR exploration that is unavailable with 2‑iodo or 2‑chloro analogues.
- [1] Mphahlele, M. J.; Paumo, H. K.; Rhyman, L.; Ramasami, P. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from 2-Aryl-4-chloro-6-iodoquinazolines. Molecules 2015, 20, 14656–14683. DOI: 10.3390/molecules200814656. View Source
